
A Comparative Analysis of the Biological
Activity of DALDA and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Tyrosyl-arginyl-phenylalanyl-

lysinamide

Cat. No.: B044049 Get Quote

A comprehensive guide for researchers and drug development professionals on the evolving

landscape of DALDA-related mu-opioid receptor agonists, detailing their comparative receptor

binding affinities, functional potencies, and the experimental methodologies used for their

evaluation.

DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) is a potent and highly selective agonist for the mu-opioid

receptor (MOR), a key target in pain management.[1] Its unique chemical structure,

characterized by a net positive charge at physiological pH, renders it highly polar and limits its

ability to cross the blood-brain barrier. This property has spurred the development of numerous

analogs aimed at enhancing its therapeutic potential, particularly for systemic administration

and improved analgesic effects. This guide provides a comparative overview of the biological

activity of key DALDA analogs, supported by quantitative data and detailed experimental

protocols.

Comparative Biological Activity of DALDA Analogs
The primary strategy in modifying DALDA has been the substitution of the tyrosine residue at

position 1 with 2',6'-dimethyl-L-tyrosine (Dmt), leading to the well-studied analog [Dmt1]DALDA.

This single modification results in a significant enhancement of biological activity. Further

modifications, particularly at the phenylalanine residue at position 3, have been explored to

refine the pharmacological profile of these peptides.
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Ki μ
(nM)

Ki δ
(nM)

Ki κ
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GPI
Assay
IC50
(nM)

MVD
Assay
IC50
(nM)

Referen
ce

DALDA 1.69 - - - - - [1][2]

[Dmt1]D

ALDA (8)
0.143 2100 223

1:14700:

1560

0.18 ±

0.02

19.3 ±

2.1
[3]

H-Dmt-D-

Arg-

Dmp-Lys-

NH2 (1)

0.00935

± 0.0015
105 ± 13

4.70 ±

0.11

1:11200:

350

0.15 ±

0.01

49.8 ±

5.6
[3]

H-Dmt-D-

Arg-1-

Nal-Lys-

NH2 (5)

0.109 ±

0.012
297 ± 35

1.60 ±

0.18

1:2720:1

4.7

0.11 ±

0.01

1.83 ±

0.19
[3]

H-Dmt-D-

Arg-2-

Nal-Lys-

NH2 (6)

0.431 ±

0.045
530 ± 62

18.9 ±

2.1

1:1230:4

3.8

0.45 ±

0.05

11.2 ±

1.2
[3]

H-Dmt-D-

Arg-Trp-

Lys-NH2

(7)

0.152 ±

0.016
187 ± 21

19.5 ±

2.2

1:1230:1

28

0.19 ±

0.02

1.45 ±

0.15
[3]

Data presented as mean ± SEM. Dmp = 2',6'-dimethylphenylalanine, 1-Nal = 3-(1-

naphthyl)alanine, 2-Nal = 3-(2-naphthyl)alanine. The numbers in parentheses for [Dmt1]DALDA

and other analogs correspond to the compound numbering in the cited reference.

As evidenced in the table, the substitution of Tyr with Dmt in [Dmt1]DALDA results in a

significant increase in mu-opioid receptor binding affinity compared to DALDA.[2][4] Further

modifications at the Phe3 position have yielded analogs with varied profiles. For instance,

substituting Phe3 with Dmp in analog (1) led to a remarkable 15-fold increase in mu receptor

binding affinity compared to [Dmt1]DALDA, reaching the low picomolar range.[3] Interestingly,
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some modifications, such as the introduction of 1-Nal at position 3, not only maintained high

mu affinity but also conferred significant kappa-opioid receptor affinity, creating a mixed μ/κ

profile.[3]

Signaling Pathway and Experimental Workflow
The biological effects of DALDA and its analogs are mediated through the mu-opioid receptor, a

G protein-coupled receptor (GPCR). Upon agonist binding, the receptor activates intracellular

signaling cascades, leading to analgesia. The evaluation of these compounds involves a

standardized workflow of in vitro assays to determine their binding and functional properties.
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Caption: Mu-opioid receptor signaling pathway activated by DALDA analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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